molecular formula C18H29N4O8+ B1209021 (+)-Pyridinoline

(+)-Pyridinoline

カタログ番号: B1209021
分子量: 429.4 g/mol
InChIキー: LCYXYLLJXMAEMT-SAXRGWBVSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Pyridinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H29N4O8+ and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomarker for Bone Resorption

One of the primary applications of (+)-Pyridinoline is as a biomarker for bone resorption. It is a cross-linking agent found in collagen, and its levels in urine can indicate the rate of bone turnover. Research indicates that urinary concentrations of pyridinoline and deoxypyridinoline are significantly elevated in patients with metabolic bone diseases compared to healthy individuals, making them useful in clinical diagnostics.

Case Study: Metabolic Bone Disease Monitoring

A study validated the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measuring urinary free pyridinoline and deoxypyridinoline. The findings demonstrated that the ratio of free deoxypyridinoline to free pyridinoline was markedly higher in patients with conditions such as Ehlers-Danlos Syndrome, suggesting that these measurements can help assess disease severity and treatment response .

Condition fDPD:fPYD Ratio Clinical Implication
Healthy Individuals0.29 ± 0.08Baseline reference for normal bone turnover
Type VI Ehlers-Danlos Syndrome8.9Indicates severe bone resorption

Pediatric Bone Health Assessment

In pediatric populations, this compound serves as an important marker to assess bone growth and health. Research shows that urinary levels of pyridinoline are significantly higher in children compared to adults, particularly during periods of rapid growth such as puberty. This indicates increased bone resorption during these developmental phases.

Case Study: Growth Hormone Therapy

A study involving growth hormone-deficient children demonstrated that after initiating therapy, there was a significant increase in urinary pyridinoline levels, correlating with enhanced bone resorption and growth . This highlights the compound's utility in monitoring therapeutic interventions aimed at improving bone health.

Osteoporosis Treatment Monitoring

This compound is also utilized to predict responses to osteoporosis treatments. Studies have shown that urinary levels of pyridinoline decrease significantly following estrogen or alfacalcidol therapy, correlating with improvements in bone mineral density.

Clinical Findings

In a cohort of postmenopausal women undergoing treatment for osteoporosis, baseline urinary pyridinoline levels were inversely correlated with bone mineral density (BMD). After treatment, reductions in pyridinoline levels were associated with increased BMD, suggesting its role as a predictive marker for treatment efficacy .

Treatment Baseline Pyridinoline Levels Post-Treatment Levels BMD Change
Estrogen ReplacementElevatedDecreasedSignificant increase
AlfacalcidolElevatedDecreasedSignificant increase

Research and Drug Development

Beyond its diagnostic applications, this compound's structural properties are being explored in medicinal chemistry for drug development. Its ability to form stable cross-links in collagen makes it a potential candidate for developing therapies targeting fibrotic diseases and other conditions where collagen remodeling is critical.

Recent Advances

Recent studies have highlighted the pharmacological properties of pyridinone derivatives (related compounds) that exhibit various biological activities including antitumor and anti-inflammatory effects. These advancements suggest potential new therapeutic applications for compounds related to this compound .

特性

分子式

C18H29N4O8+

分子量

429.4 g/mol

IUPAC名

(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoic acid

InChI

InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/p+1/t10-,12+,13+,14+/m1/s1

InChIキー

LCYXYLLJXMAEMT-SAXRGWBVSA-O

異性体SMILES

C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)O)N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N

正規SMILES

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N

同義語

hydroxylysyl pyridinoline
hydroxylysylpyridinoline
pyridinoline

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。